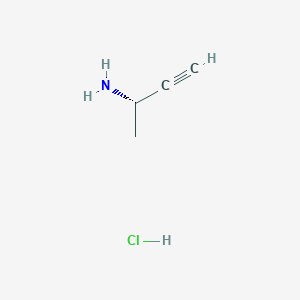

(S)-But-3-yn-2-amine hydrochloride

CAS No.: 1414960-66-9

Cat. No.: VC2607153

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414960-66-9 |

|---|---|

| Molecular Formula | C4H8ClN |

| Molecular Weight | 105.56 g/mol |

| IUPAC Name | (2S)-but-3-yn-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1 |

| Standard InChI Key | YSJBFJIMQKWSDK-WCCKRBBISA-N |

| Isomeric SMILES | C[C@@H](C#C)N.Cl |

| SMILES | CC(C#C)N.Cl |

| Canonical SMILES | CC(C#C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

(S)-But-3-yn-2-amine hydrochloride is identified by CAS number 1414960-66-9 and possesses a molecular formula of C4H8ClN (alternatively expressed as C4H7N·HCl) . The molecular weight of this compound is approximately 105.56 g/mol . The IUPAC name for this compound is (2S)-but-3-yn-2-amine;hydrochloride, with its structural integrity represented through various chemical notation systems as outlined in Table 1.

Table 1: Chemical Identifiers for (S)-But-3-yn-2-amine hydrochloride

| Identifier Type | Value |

|---|---|

| CAS Number | 1414960-66-9 |

| Molecular Formula | C4H8ClN |

| Molecular Weight | 105.56 g/mol |

| IUPAC Name | (2S)-but-3-yn-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1 |

| Standard InChIKey | YSJBFJIMQKWSDK-WCCKRBBISA-N |

| Isomeric SMILES | CC@@HN.Cl |

| SMILES | CC(C#C)N.Cl |

The structural features of (S)-But-3-yn-2-amine hydrochloride include a four-carbon chain (butane backbone) with a terminal alkyne group (C≡C) attached to the third carbon and an amine group (NH2) bonded to the second carbon. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. The "(S)" designation in the name indicates that the molecule possesses specific stereochemistry at the chiral center (the second carbon), which is crucial for its biological activity and application specificity.

Synthesis Methods and Production Techniques

The synthesis of (S)-But-3-yn-2-amine hydrochloride typically employs advanced techniques to ensure high yield, purity, and correct stereochemistry. Modern production methods prioritize efficiency and scalability, with several approaches documented in the scientific literature.

Asymmetric Synthesis

Asymmetric synthesis represents the primary methodology for producing (S)-But-3-yn-2-amine hydrochloride with high enantiomeric purity. This approach allows for selective creation of the desired S-enantiomer, which is critical for applications requiring stereochemical precision. The process generally involves chiral catalysts or auxiliaries that direct the stereochemical outcome of key reaction steps.

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a preferred technique for the production of (S)-But-3-yn-2-amine hydrochloride, offering significant advantages over traditional batch processes. This approach enables:

-

Enhanced reaction control and reproducibility

-

Improved heat transfer and mixing

-

Reduced reaction times and solvent usage

-

Seamless scale-up from laboratory to industrial production

-

Higher yields and purity profiles

The implementation of continuous flow methods has revolutionized the manufacturing process, making (S)-But-3-yn-2-amine hydrochloride more accessible for research and commercial applications.

Industrial Scale Production

For industrial-scale production, companies have developed processes capable of manufacturing up to 100 kg of (S)-But-3-yn-2-amine hydrochloride with purity levels reaching 99% . These scaled processes maintain the stereochemical integrity of the compound while optimizing cost-effectiveness and environmental considerations.

Physical and Chemical Properties

(S)-But-3-yn-2-amine hydrochloride presents as a white solid at room temperature . Understanding its physical and chemical properties is essential for proper handling, storage, and application in research and development settings.

Physical Characteristics

The compound is typically supplied as a crystalline solid with high purity standards, generally between 97-99% . It possesses excellent stability when stored properly, with a reported shelf life of approximately three years when maintained in cool, dry conditions .

Solubility Profile

While comprehensive solubility data is limited in the available literature, as a hydrochloride salt, (S)-But-3-yn-2-amine hydrochloride exhibits enhanced solubility in polar solvents compared to its free base form. For research applications requiring solution preparation, manufacturers recommend selecting appropriate solvents based on specific experimental requirements .

Applications in Organic Synthesis

(S)-But-3-yn-2-amine hydrochloride serves as a valuable building block in organic synthesis, with its utility deriving from the presence of two highly reactive functional groups: the amine and alkyne moieties.

Synthetic Versatility

The compound's structural features make it particularly useful in the construction of complex molecules and heterocycles. The primary amine group can participate in numerous reactions, including:

-

Amide formation

-

Imine condensation

-

Reductive amination

-

Nucleophilic substitution

Simultaneously, the terminal alkyne functionality enables participation in:

-

Sonogashira coupling reactions

-

Cycloaddition reactions (particularly copper-catalyzed azide-alkyne cycloadditions)

-

Metal-catalyzed hydrogenation

-

Addition reactions

This dual reactivity makes (S)-But-3-yn-2-amine hydrochloride an exceptionally versatile intermediate for the synthesis of structurally diverse compounds.

Chiral Building Block Applications

The defined stereochemistry at the chiral center positions (S)-But-3-yn-2-amine hydrochloride as an important chiral building block for asymmetric synthesis. When incorporated into larger molecules, it can influence the three-dimensional architecture of the final product, which is particularly crucial in pharmaceutical applications where stereochemistry often dictates biological activity.

Comparison with Similar Compounds

When compared to non-chiral analogues like but-3-yn-2-amine, (S)-But-3-yn-2-amine hydrochloride offers enhanced biological activity due to its specific stereochemical configuration. This stereoselectivity provides significant advantages in developing compounds with specific receptor interactions or enzyme inhibition profiles.

Biological Activity and Research Applications

Research indicates that (S)-But-3-yn-2-amine hydrochloride exhibits biological activity that may be relevant in pharmacological applications, particularly in the field of neuroscience.

G Protein Coupled Receptor 139 Targeting

One of the most notable potential applications of (S)-But-3-yn-2-amine hydrochloride is its role as a precursor for compounds targeting G Protein Coupled Receptor 139 (GPR139). This receptor is associated with various neurological conditions, making derivatives of (S)-But-3-yn-2-amine hydrochloride potentially valuable in neuropsychiatric and neurodegenerative research.

Structure-Activity Relationships

The specific stereochemistry (S-enantiomer) of the compound contributes significantly to its biological activity profile. This stereochemical precision enables more selective interactions with biological targets compared to racemic mixtures or the R-enantiomer. Understanding these structure-activity relationships is crucial for developing effective therapeutic agents with minimal side effects.

Medicinal Chemistry Applications

In the field of medicinal chemistry, (S)-But-3-yn-2-amine hydrochloride serves as a starting point for developing compounds with specific pharmacological properties. Its structural features allow for strategic modification to optimize:

-

Target specificity

-

Metabolic stability

-

Pharmacokinetic properties

-

Bioavailability

-

Blood-brain barrier penetration (particularly relevant for neurological applications)

These characteristics make it valuable in drug discovery programs focused on neurological disorders and other therapeutic areas requiring stereochemically defined molecules.

| Parameter | Typical Specification |

|---|---|

| Appearance | White solid |

| Purity | 97-99% |

| Optical Purity | Not explicitly specified in available sources |

| Packaging Options | Bottles (sizes from 100mg to 1kg) |

| Shelf Life | 3 years when properly stored |

| Storage Conditions | Cool, dry place |

Analytical Methods and Characterization

Proper characterization of (S)-But-3-yn-2-amine hydrochloride is essential for confirming its identity, purity, and stereochemical integrity. Several analytical techniques are commonly employed.

Spectroscopic Analysis

Spectroscopic methods play a crucial role in structural verification and purity assessment of (S)-But-3-yn-2-amine hydrochloride. Common techniques include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of stereochemical purity

-

Infrared (IR) spectroscopy for functional group identification

-

Mass Spectrometry (MS) for molecular weight verification and fragment analysis

These analytical approaches provide complementary information that, when combined, offer comprehensive structural characterization of the compound .

Chromatographic Methods

Chromatographic techniques are extensively used for purity determination and quality control:

-

High-Performance Liquid Chromatography (HPLC) for chemical purity assessment

-

Gas Chromatography (GC) for volatile impurity analysis

-

Chiral HPLC for enantiomeric purity determination

These methods enable precise quantification of the compound's purity and the detection of potential impurities or stereoisomers .

Quality Control Parameters

Quality control documentation typically available for commercial (S)-But-3-yn-2-amine hydrochloride includes:

-

Certificates of Analysis (COA)

-

Safety Data Sheets (SDS)

These documents provide essential information for researchers to assess the suitability of the compound for their specific applications.

Future Research Directions

The unique structural features and reactivity profile of (S)-But-3-yn-2-amine hydrochloride suggest several promising avenues for future research and development.

Expanded Medicinal Chemistry Applications

Further exploration of (S)-But-3-yn-2-amine hydrochloride derivatives could yield novel compounds with enhanced pharmacological properties. Particular emphasis might be placed on developing selective ligands for G Protein Coupled Receptor 139 and other neurological targets, potentially leading to new treatments for neuropsychiatric and neurodegenerative disorders.

Synthetic Methodology Development

Advanced synthetic methodologies could be developed to improve the efficiency, sustainability, and scalability of (S)-But-3-yn-2-amine hydrochloride production. Areas of particular interest might include:

-

Green chemistry approaches to reduce environmental impact

-

Enhanced asymmetric synthesis techniques for improved stereoselectivity

-

Novel catalytic systems for more efficient transformations

-

Continuous flow processes optimized for industrial-scale production

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could elucidate the precise contributions of the compound's structural features to its biological activity. Such investigations might involve systematic modification of:

-

The alkyne functionality

-

The amine group

-

The methyl substituent

-

The stereochemistry at the chiral center

These studies would provide valuable insights for rational drug design and the development of improved pharmaceutical agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume